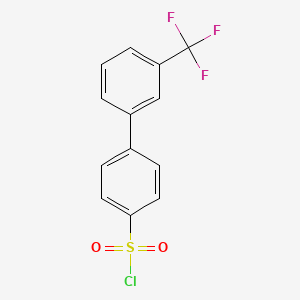

3'-(Trifluormethyl)biphenyl-4-sulfonylchlorid

Übersicht

Beschreibung

3-(Trifluoromethyl)biphenyl-4-sulfonyl chloride (3-TFMBSC) is a synthetic compound that has a wide range of applications in the scientific and industrial fields. It is a powerful reagent used in organic synthesis and has been used for various purposes such as the synthesis of pharmaceuticals, organic dyes, and other organic compounds. 3-TFMBSC has also been used in a variety of laboratory experiments due to its versatility and stability.

Wissenschaftliche Forschungsanwendungen

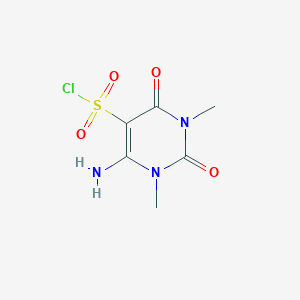

Synthese von Anilinopyrimidinsulfonamiden

Diese Verbindung kann bei der Synthese von Anilinopyrimidinsulfonamiden verwendet werden . Diese sind potenzielle Antikrebsmittel, d. h. sie könnten bei der Entwicklung neuer Behandlungen für verschiedene Krebsarten eingesetzt werden .

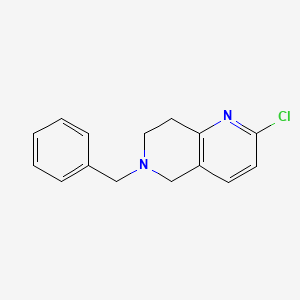

Inhibitoren des Hypoxie-induzierbaren Faktor-Signalwegs

Sie kann auch zur Herstellung von Inhibitoren des Hypoxie-induzierbaren Faktor-Signalwegs verwendet werden . Dieser Signalweg spielt eine entscheidende Rolle bei der zellulären Reaktion auf niedrige Sauerstoffbedingungen, und seine Inhibitoren könnten potenzielle therapeutische Anwendungen bei Erkrankungen wie Krebs und ischämischen Krankheiten haben .

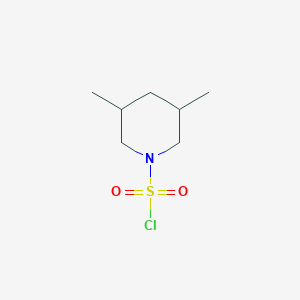

Herstellung von Hydroxy-sulfonyl-piperidinylbutyramiden

Eine weitere Anwendung ist die Herstellung von Hydroxy-sulfonyl-piperidinylbutyramiden . Diese Verbindungen sind HDAC-Inhibitoren und potenzielle Antitumoren , d. h. sie könnten bei der Entwicklung neuer Krebsmedikamente eingesetzt werden.

Trifluormethylierungsmittel

Die Verbindung kann als Trifluormethylierungsmittel wirken . Dies bedeutet, dass sie verwendet werden kann, um Trifluormethylgruppen in andere Moleküle einzuführen, was eine häufige Anforderung bei der Synthese vieler Pharmazeutika ist .

Sulfonierungsmittel für Alkohole

Sie kann auch als Sulfonierungsmittel für Alkohole wirken . Dies bedeutet, dass sie verwendet werden kann, um Sulfonsäuregruppen in Alkoholmoleküle einzuführen, was ein wichtiger Schritt bei der Synthese vieler Arten von Verbindungen ist, darunter Farbstoffe, Waschmittel und Pharmazeutika .

Chlorierungsmittel für Carbanionen

Schließlich kann sie als Chlorierungsmittel für Carbanionen wirken . Dies bedeutet, dass sie verwendet werden kann, um Chloratome in Moleküle einzuführen, die Carbanionen enthalten, was eine häufige Anforderung bei der Synthese vieler organischer Verbindungen ist .

Safety and Hazards

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. Contact with water liberates toxic gas . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Similar compounds, such as trifluoromethanesulfonyl chloride, are known to be trifluoromethylating agents for the fluoroalkylation of heterocycles, arenes, and heteroarenes . They also act as sulfonating agents for alcohols and chlorinating agents for carbanions .

Result of Action

It is known that contact with this compound can cause severe skin burns and eye damage, and may cause respiratory irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride. For instance, it should be stored in a well-ventilated place and kept tightly closed . Contact with water liberates toxic gas , indicating that moisture in the environment can affect its stability and safety.

Biochemische Analyse

Biochemical Properties

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic groups such as amines and hydroxyl groups in proteins and enzymes, leading to the formation of sulfonamide and sulfonate esters. These interactions can alter the activity and function of the target biomolecules, making 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride a valuable tool in biochemical studies .

Cellular Effects

The effects of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of signaling proteins can disrupt normal signaling pathways, leading to altered cellular responses. Additionally, changes in gene expression and metabolic processes can result from the interaction of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride with cellular components .

Molecular Mechanism

At the molecular level, 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming stable covalent bonds. This can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, the presence of the trifluoromethyl group can influence the compound’s reactivity and binding affinity, further modulating its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without adverse effects .

Metabolic Pathways

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The sulfonylation reactions mediated by this compound can affect metabolic flux and alter metabolite levels. Enzymes such as sulfonyltransferases play a key role in these processes, catalyzing the transfer of the sulfonyl group to target biomolecules .

Transport and Distribution

Within cells and tissues, 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability and activity in different cellular compartments. The transport and distribution mechanisms are crucial for understanding the compound’s overall biochemical effects .

Subcellular Localization

The subcellular localization of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with biomolecules in distinct cellular environments. Understanding the subcellular distribution of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is essential for elucidating its precise biochemical roles .

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSSWLPZDVPLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585802 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-96-9 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)